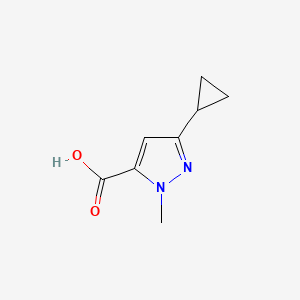

3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclopropyl-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-7(8(11)12)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVQQDWWBUEGMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390218 | |

| Record name | 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957500-07-1 | |

| Record name | 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive, in-depth analysis of a robust and regioselective pathway for the synthesis of this compound, a valuable heterocyclic building block in modern medicinal chemistry. Moving beyond a simple recitation of steps, this document elucidates the causal chemistry behind procedural choices, addresses critical challenges such as regioselectivity, and integrates field-proven insights to ensure a reproducible and optimized workflow. Detailed, actionable protocols for each synthetic transformation are provided, alongside critical safety information for hazardous reagents. This guide is intended for an audience of researchers, chemists, and drug development professionals who require a thorough and practical understanding of this synthetic sequence.

Introduction and Strategic Overview

This compound is a key structural motif found in numerous active pharmaceutical ingredients (APIs). The cyclopropyl group can enhance metabolic stability and binding affinity, while the substituted pyrazole core serves as a versatile scaffold for further chemical elaboration.

The most reliable and scalable approach to this target molecule is a three-step synthesis rooted in the classical Knorr pyrazole synthesis. This strategy involves:

-

Formation of a β-ketoester intermediate via a Claisen condensation.

-

Regioselective cyclocondensation with methylhydrazine to construct the N-methylated pyrazole ring.

-

Final saponification to yield the target carboxylic acid.

This guide will dissect each of these steps, focusing on the mechanistic underpinnings, protocol optimization, and safety considerations essential for successful execution.

Overall Synthesis Pathway

Caption: High-level overview of the three-step synthesis pathway.

Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Chemical Rationale and Mechanistic Insight

The first critical step is the formation of the β-ketoester intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate[1]. This is achieved via a mixed Claisen condensation. In this reaction, a ketone enolate acts as the nucleophile, attacking an ester as the electrophile.

The choice of reagents is deliberate. Diethyl oxalate is an ideal electrophilic partner because it lacks α-hydrogens and therefore cannot enolize and undergo self-condensation.[2][3][4][5] This ensures it serves exclusively as the acylating agent, leading to a cleaner reaction with a single primary product. Cyclopropyl methyl ketone provides the necessary α-protons for enolization. A strong base, typically sodium ethoxide (NaOEt) in ethanol, is used to generate the ketone enolate. The overall reaction is driven to completion by the final, irreversible deprotonation of the product, which has highly acidic protons situated between the two carbonyl groups.[2]

Caption: Mechanism of the Claisen condensation to form the β-ketoester.

Experimental Protocol

This protocol is adapted from established procedures for the Claisen condensation of ketones with diethyl oxalate.[6][7][8]

| Reagent/Parameter | Quantity/Value | Molar Equivalents |

| Cyclopropyl methyl ketone | (Specify mass) | 1.0 |

| Diethyl oxalate | (Specify mass/volume) | 1.1 - 1.2 |

| Sodium Ethoxide (21% in EtOH) | (Specify volume) | 1.1 - 1.2 |

| Solvent | Anhydrous Ethanol | - |

| Reaction Temperature | 0 °C to Room Temp. | - |

| Reaction Time | ~10-20 hours | - |

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and an inert atmosphere (N₂ or Ar), add anhydrous ethanol.

-

Cool the flask to 0 °C in an ice bath. Add sodium ethoxide solution dropwise.

-

In a separate flask, prepare a mixture of cyclopropyl methyl ketone and diethyl oxalate.

-

Add the ketone/oxalate mixture dropwise to the stirred sodium ethoxide solution over 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The formation of a thick yellow precipitate (the sodium salt of the product) is expected.

-

Quench the reaction by pouring the mixture into a beaker of ice and water.

-

Acidify the aqueous mixture to pH ~3-4 with cold, dilute hydrochloric acid or sulfuric acid. The yellow salt will dissolve, and the β-ketoester product will separate, often as an oil.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 4-cyclopropyl-2,4-dioxobutanoate. The product can be purified by vacuum distillation or column chromatography if necessary.

Safety Directive: Handling Sodium Ethoxide

Sodium ethoxide is a hazardous reagent that requires strict safety protocols.

-

Flammability: It is a flammable solid and its solutions in ethanol are highly flammable.[9] All operations must be conducted away from ignition sources, and equipment must be properly grounded.[10]

-

Reactivity: It reacts violently with water, hydrolyzing to corrosive sodium hydroxide and flammable ethanol.[11][12] It must be stored and handled under anhydrous, inert conditions.

-

Corrosivity: It is highly caustic and can cause severe skin and eye burns.[9][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene), safety goggles, a face shield, and protective clothing.[10][11] Work in a well-ventilated fume hood. An eyewash station and safety shower must be immediately accessible.[10]

Step 2: Regioselective Synthesis of the Pyrazole Core

Chemical Rationale and Regioselectivity Control

The Knorr pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. When using an unsymmetrical hydrazine like methylhydrazine, two regioisomeric products are possible. The reaction of ethyl 4-cyclopropyl-2,4-dioxobutanoate with methylhydrazine can yield either the desired 1-methyl-3-cyclopropyl isomer or the undesired 1-methyl-5-cyclopropyl isomer.

The regiochemical outcome is determined by which nitrogen atom of methylhydrazine initiates the attack and which carbonyl group is attacked. The N1 nitrogen (bearing the methyl group) is more electron-rich and sterically hindered, while the N2 nitrogen is less hindered and generally considered more nucleophilic. The two carbonyls of the β-ketoester also have different reactivities.

Expertise & Field-Proven Insight: Standard protocols using ethanol as a solvent often yield poor regioselectivity, resulting in difficult-to-separate isomeric mixtures.[13] Groundbreaking work has demonstrated that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as the solvent dramatically enhances regioselectivity.[13] These solvents, through their unique hydrogen-bonding properties, are believed to modulate the reactivity of the nucleophile and electrophile, strongly favoring the formation of the desired 1,3-disubstituted pyrazole. For instance, reactions that give a 2:1 mixture in ethanol can achieve ratios as high as 97:3 in HFIP.[13] Additionally, the slow, dropwise addition of methylhydrazine can also improve selectivity by preventing side reactions.[14][15]

Caption: Regioselectivity in the pyrazole synthesis with methylhydrazine.

Experimental Protocol (Optimized for Regioselectivity)

| Reagent/Parameter | Quantity/Value | Molar Equivalents |

| Ethyl 4-cyclopropyl-2,4-dioxobutanoate | (Specify mass) | 1.0 |

| Methylhydrazine | (Specify volume) | 1.0 - 1.1 |

| Solvent | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | - |

| Reaction Temperature | Room Temp. to Reflux | - |

| Reaction Time | ~12-24 hours | - |

Procedure:

-

In a round-bottom flask, dissolve the ethyl 4-cyclopropyl-2,4-dioxobutanoate in HFIP.

-

Slowly add methylhydrazine to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate, with high regiochemical purity. Further purification can be achieved by column chromatography if needed.

Safety Directive: Handling Methylhydrazine

Methylhydrazine is an extremely hazardous substance requiring specialized handling.

-

Toxicity: It is very toxic if inhaled, absorbed through the skin, or swallowed.[16] It is also a suspected human carcinogen.[16][17]

-

Flammability: It is a flammable liquid, and its vapors can form explosive mixtures with air.[18]

-

Handling: All manipulations must be performed in a certified chemical fume hood.[18] An emergency shower and eyewash must be readily available.[18]

-

PPE: Wear appropriate PPE, including solvent-resistant gloves (e.g., Tychem®), a lab coat, and chemical safety goggles with a face shield.[16][18] A respirator may be required depending on the scale and ventilation.[16]

-

Spills & Waste: Have spill control materials ready. All waste containing methylhydrazine must be disposed of as hazardous waste according to institutional and governmental regulations.

Step 3: Saponification to the Final Carboxylic Acid

Chemical Rationale

The final step is a standard base-catalyzed ester hydrolysis, or saponification. The ethyl ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to cleave the ester bond and form the sodium carboxylate salt. A subsequent acidic workup protonates the carboxylate to yield the final this compound.

Caption: Mechanism of the final saponification step.

Experimental Protocol

This protocol is based on a directly analogous procedure for the hydrolysis of a pyrazole ester.[19]

| Reagent/Parameter | Quantity/Value | Molar Equivalents |

| Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | (Specify mass) | 1.0 |

| Sodium Hydroxide (aq. solution, e.g., 6N) | (Specify volume) | ~3.0 |

| Hydrochloric Acid (conc.) | As needed for acidification | - |

| Reaction Temperature | ~80 °C | - |

| Reaction Time | ~2-4 hours | - |

Procedure:

-

Suspend the pyrazole ester in an aqueous solution of sodium hydroxide (e.g., 6N NaOH).

-

Heat the mixture to approximately 80 °C with stirring for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material. The mixture should become a clear solution as the reaction proceeds.

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the solution with concentrated hydrochloric acid until the pH is less than 3. The carboxylic acid product will precipitate as a solid.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water to remove inorganic salts.

-

Dry the solid under high vacuum to afford the pure this compound.

Summary of Synthesis

This guide outlines a validated and optimized three-step pathway to synthesize this compound. The key strategic considerations are the use of diethyl oxalate in the initial Claisen condensation to avoid self-condensation and the critical use of fluorinated solvents in the cyclocondensation step to ensure high regioselectivity. Adherence to the detailed protocols and stringent observation of the safety directives for hazardous reagents are paramount for the successful and safe execution of this synthesis.

| Step | Reaction Type | Key Intermediate/Product | Typical Yield | Key Considerations |

| 1 | Claisen Condensation | Ethyl 4-cyclopropyl-2,4-dioxobutanoate | 70-85% | Anhydrous conditions; Safe handling of NaOEt. |

| 2 | Cyclocondensation | Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | 80-95% | Use of HFIP/TFE for regioselectivity; Safe handling of methylhydrazine. |

| 3 | Saponification | This compound | >90% | Complete hydrolysis; Proper acidification for precipitation. |

References

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. Available at: [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Methyl Hydrazine. Available at: [Link]

-

Cole-Parmer. (2004). Material Safety Data Sheet - Sodium Ethoxide, 96+%. Available at: [Link]

-

Cole-Parmer. (2004). Material Safety Data Sheet - Methylhydrazine, 98%. Available at: [Link]

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Available at: [Link]

-

Gelest, Inc. (2015). SAFETY DATA SHEET - SODIUM ETHOXIDE, 95%. Available at: [Link]

-

Bräse, S., et al. (2014). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 10, 2484–2520. Available at: [Link]

-

Sciencemadness Wiki. (2019). Sodium ethoxide. Available at: [Link]

-

ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

-

Beilstein Journals. (2014). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

-

Cocco, M. T., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Il Farmaco, 55(8), 585-589. Available at: [Link]

-

Celon Pharma. (2020). Fast Claisen condensation reaction optimization in a continuous flow reactor. Scientific Reports, 10, 19416. Available at: [Link]

-

Organic Syntheses. (n.d.). ethyl acetopyruvate. Available at: [Link]

-

Johns Hopkins University. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Available at: [Link]

-

Cikotiene, I., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2795. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4-cyclopropyl-2,4-dioxobutanoate. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.

-

Chemistry LibreTexts. (2021). 23.8: Mixed Claisen Condensations. Available at: [Link]

-

OpenStax. (2023). 23.8 Mixed Claisen Condensations. Available at: [Link]

-

DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-[p-(4-tetrahydropyranyl)-phenoxy]-butanoate. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

ResearchGate. (n.d.). DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. Available at: [Link]

-

ResearchGate. (n.d.). Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. Available at: [Link]

-

MySkinRecipes. (n.d.). Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Available at: [Link]

-

MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

-

Filo. (n.d.). Write down the chemical reactions when acetone reacts with ethylmagnesium. Available at: [Link]

-

Pearson. (n.d.). Draw the products of the following reactions: c. acetone + LDA/THF: (1) slow addition of ethyl acetate; (2) HCl. Available at: [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 6. orgsyn.org [orgsyn.org]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. researchgate.net [researchgate.net]

- 9. gelest.com [gelest.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. nbinno.com [nbinno.com]

- 12. Sodium ethoxide: Application and Preparation_Chemicalbook [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. nj.gov [nj.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Executive Summary

This technical guide provides a comprehensive analysis of the essential physicochemical properties of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 957500-07-1). As a substituted pyrazole, this compound represents a class of heterocyclic structures of significant interest in medicinal chemistry and drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents.[1] This document details the compound's chemical identity, core physicochemical parameters such as acidity (pKa), lipophilicity (logP), aqueous solubility, and melting point. Furthermore, it outlines standardized, field-proven experimental protocols for the precise determination of these properties, designed to ensure data integrity and reproducibility for research, development, and quality control applications. The insights and methodologies presented herein are intended to empower researchers and drug development professionals to effectively utilize this molecule in their discovery pipelines.

Introduction: The Strategic Importance of Physicochemical Profiling

The pyrazole ring is a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs. The specific substitution pattern of this compound, featuring a cyclopropyl group, an N-methyl substituent, and a carboxylic acid moiety, endows it with a unique combination of structural and electronic features that are critical for its interaction with biological targets.[1]

In drug discovery, the journey from a promising hit compound to a viable clinical candidate is fundamentally governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These ADME characteristics are, in turn, dictated by the molecule's fundamental physicochemical properties.

-

Aqueous Solubility directly influences dissolution and bioavailability.

-

Lipophilicity (logP) governs the ability to cross biological membranes.

-

Acidity (pKa) determines the ionization state at physiological pH, which impacts both solubility and permeability.

Therefore, a thorough and accurate characterization of these properties is not merely an academic exercise; it is a critical, foundational step in assessing the druggability of a compound and guiding rational molecular design and optimization. This guide provides the technical framework for such a characterization.

Chemical Identity and Core Properties

A precise understanding of a compound's identity and key physical constants is the bedrock of all subsequent experimental work. The essential data for this compound are summarized below.

| Parameter | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid | [2] |

| CAS Number | 957500-07-1 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Physical State | Solid | [2] |

| InChI Key | WAVQQDWWBUEGMB-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CN1N=C(C2CC2)C=C1C(=O)O | [2] |

| Melting Point | 150–152 °C | [1] |

| Predicted XLogP | ~0.7 | [3] |

| Estimated pKa | 3.5 - 4.5 (Carboxylic Acid) | N/A |

In-Depth Analysis of Physicochemical Properties

Acidity and Ionization State (pKa)

The single most influential functional group dictating the behavior of this molecule in a biological environment is the carboxylic acid. The pKa of this group determines the ratio of the neutral, protonated form to the anionic, deprotonated (carboxylate) form at a given pH.

Causality and Implication: Based on substituted benzoic acids and related heterocyclic carboxylic acids, the pKa is estimated to be in the range of 3.5 to 4.5. At physiological pH (~7.4), which is several units above the pKa, the carboxylic acid will be almost completely deprotonated. This has profound consequences:

-

Solubility: The anionic carboxylate form is significantly more water-soluble than the neutral form.

-

Permeability: The charged anion is less able to passively diffuse across lipophilic cell membranes compared to the neutral acid.

This pH-dependent equilibrium is a critical factor to consider when designing both in vitro assays and in vivo formulation strategies.

Caption: Workflow for comprehensive physicochemical profiling.

Conclusion

This compound is a molecule with a well-defined set of physicochemical properties that are highly relevant to its potential application in drug discovery. Its balanced lipophilicity, coupled with its predictable pH-dependent solubility driven by the carboxylic acid moiety, provides a solid foundation for further investigation. The experimental protocols and analytical insights detailed in this guide offer a robust framework for researchers to generate high-quality, reproducible data, thereby accelerating the evaluation and development of this and related chemical entities.

References

-

ChemBK, "1H-Pyrazole-5-carboxylic acid, 3-cyclopropyl-", [Link]

-

Beijing Xinheng Research Technology Co., Ltd., "3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid", [Link]

-

PubChem, "1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid | C8H12N2O2 | CID 9898937", [Link]

-

MDPI, "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates", [Link]

-

Journal of Chemical and Pharmaceutical Research, "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole", [Link]

-

Autech Industry Co.,Limited, "this compound - CAS:957500-07-1", [Link]

-

ResearchGate, "1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid", [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD., "Exploring the Chemistry of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid: A Pharma Intermediate", [Link]

-

KTU ePubl, "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates", [Link]

-

MDPI, "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide", [Link]

-

PubChemLite, "5-cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid", [Link]

-

US EPA, "1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]- - Substance Details - SRS", [Link]

Sources

An In-depth Technical Guide to the Biological Targets of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative biological targets of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, a member of the pyrazole carboxamide class of chemical compounds. Drawing upon extensive research into structurally related molecules, this document elucidates the primary molecular target, its critical role in cellular metabolism, and the downstream consequences of its inhibition. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic and agrochemical potential of this compound class. We will delve into the mechanistic underpinnings of target engagement, provide detailed experimental protocols for validation, and present a framework for future research and development.

Introduction: The Pyrazole Carboxamide Scaffold and Its Biological Significance

The pyrazole carboxamide scaffold is a privileged structure in medicinal and agricultural chemistry, renowned for its diverse biological activities.[1] Compounds incorporating this motif have demonstrated potent fungicidal, anti-inflammatory, and antimicrobial properties.[1][2] The subject of this guide, this compound, belongs to this versatile chemical class. While specific literature on this exact molecule is sparse, the overwhelming body of evidence for analogous compounds points towards a highly conserved biological target: Succinate Dehydrogenase (SDH) .

Succinate dehydrogenase, also known as Complex II of the mitochondrial electron transport chain, is a critical enzyme in cellular respiration.[3][4] Its dual role in both the Krebs cycle and oxidative phosphorylation makes it an essential hub for energy metabolism in aerobic organisms.[5][6] Inhibition of SDH disrupts this central metabolic axis, leading to cellular dysfunction and, ultimately, cell death, a mechanism effectively exploited in the development of fungicides.[7]

This guide will proceed under the strong scientific premise that this compound, like its close structural relatives, functions as a succinate dehydrogenase inhibitor (SDHI). We will explore the intricacies of this interaction, from the molecular architecture of the target to the practical methodologies for its study.

The Primary Biological Target: Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase is a heterotetrameric protein complex embedded in the inner mitochondrial membrane.[4][5] It is unique among the respiratory complexes as it is the only one entirely encoded by nuclear DNA and does not directly pump protons across the inner mitochondrial membrane.[4] The complex is composed of four subunits:

-

SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for the substrate, succinate.[3][4]

-

SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate the transfer of electrons.[3][4]

-

SDHC and SDHD (Membrane anchor subunits): These are hydrophobic proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding site.[3][4]

The catalytic function of SDH involves the oxidation of succinate to fumarate in the Krebs cycle, with the concomitant reduction of FAD to FADH₂. The electrons from FADH₂ are then passed along the iron-sulfur clusters in SDHB to a molecule of ubiquinone (Coenzyme Q), reducing it to ubiquinol (CoQH₂). Ubiquinol then shuttles these electrons to Complex III of the electron transport chain.[5][6]

Signaling Pathway: The Role of SDH in Cellular Respiration

The central role of SDH in cellular energy production is best visualized as a critical juncture between two fundamental metabolic pathways.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Pyrazole carboxamides, as a class of SDHIs, are known to bind to the ubiquinone-binding pocket (Qp site) of Complex II.[8] This binding site is a hydrophobic pocket formed by subunits SDHB, SDHC, and SDHD.[3] By occupying this site, these inhibitors physically block the binding of ubiquinone, thereby preventing the transfer of electrons from the iron-sulfur clusters.[8]

The consequence of this inhibition is twofold:

-

Disruption of the Krebs Cycle: The inability to regenerate FAD from FADH₂ leads to a feedback inhibition of SDH, causing an accumulation of succinate.

-

Inhibition of the Electron Transport Chain: The blockage of electron flow from Complex II to Complex III halts oxidative phosphorylation, leading to a severe reduction in ATP synthesis.[7]

This dual disruption of cellular respiration is a highly effective mechanism for inducing metabolic collapse and cell death in susceptible organisms.

Logical Relationship of SDH Inhibition

Experimental Validation of SDH Inhibition

The validation of this compound as an SDH inhibitor requires a series of well-defined experimental protocols. These assays are designed to measure the enzymatic activity of SDH in the presence and absence of the inhibitor.

Preparation of Mitochondrial Fractions

A crucial first step is the isolation of mitochondria, the cellular location of SDH.

Protocol: Isolation of Mitochondria from Fungal Mycelia

-

Harvesting and Lysis:

-

Grow fungal mycelia in a suitable liquid culture medium.

-

Harvest the mycelia by filtration and wash with a buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

-

Resuspend the mycelia in an ice-cold lysis buffer containing osmotic support (e.g., mannitol, sucrose) and protease inhibitors.

-

Disrupt the cells using a homogenizer or bead beater.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet cell debris and nuclei.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria.

-

Wash the mitochondrial pellet with the lysis buffer and resuspend in a minimal volume of the same buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of the mitochondrial fraction using a standard method (e.g., Bradford or BCA assay).

-

In Vitro SDH Activity Assay

A colorimetric assay is commonly employed to measure SDH activity. This assay relies on an artificial electron acceptor that changes color upon reduction.

Protocol: Colorimetric SDH Activity Assay

-

Principle: SDH oxidizes succinate to fumarate, and the electrons are transferred to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT), which changes color upon reduction. The rate of color change is proportional to SDH activity.[4][9]

-

Reagents:

-

Phosphate buffer (0.1 M, pH 7.4)

-

Sodium succinate solution (e.g., 15 mM)

-

DCPIP or INT solution

-

Mitochondrial fraction (enzyme source)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure:

-

In a 96-well plate, add the phosphate buffer, sodium succinate, and the electron acceptor.

-

Add varying concentrations of the test compound to the appropriate wells. Include a solvent control (e.g., DMSO) and a positive control inhibitor (e.g., malonate).

-

Initiate the reaction by adding the mitochondrial fraction to all wells.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP, 495 nm for INT) in a kinetic mode for 10-30 minutes.

-

Calculate the rate of change in absorbance over time for each condition.

-

-

Data Analysis:

-

Plot the reaction rate against the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the SDH activity by 50%.

-

Experimental Workflow

Quantitative Data and Structure-Activity Relationships

| Compound Class | Target Organism | IC₅₀ / EC₅₀ (µM) | Reference |

| Pyrazole-4-carboxamides | Rhizoctonia solani | IC₅₀: 3.293 | [10] |

| Pyrazole-furan/thiophene carboxamides | Botrytis cinerea | EC₅₀: 0.392 | [11] |

| N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides | Porcine SDH | IC₅₀: 0.014 | [12] |

| Pyrazole-4-sulfonohydrazides | Rhizoctonia solani SDH | IC₅₀: 0.28 µg/mL | [13] |

Table 1: Representative inhibitory concentrations of various pyrazole carboxamide derivatives against SDH and fungal growth.

The structure-activity relationship (SAR) studies of pyrazole carboxamide SDHIs have revealed several key features that contribute to their inhibitory activity:

-

The Pyrazole Ring: This core scaffold is essential for anchoring the molecule within the binding pocket.

-

The Carboxamide Linker: The amide bond is a conservative pharmacophore for SDHIs and is crucial for interacting with key amino acid residues.[7]

-

The N-Aryl or N-Alkyl Group: This portion of the molecule often occupies a hydrophobic pocket and can be modified to fine-tune the potency and spectrum of activity.

The presence of the cyclopropyl group at the 3-position and the methyl group at the 1-position of the pyrazole ring in the topic compound are likely key determinants of its specific binding affinity and selectivity.

Broader Implications and Future Directions

The inhibition of a fundamental metabolic enzyme like SDH has broad biological consequences. In target organisms, such as pathogenic fungi, this leads to effective growth inhibition and control.[7] However, the conservation of SDH across eukaryotes raises important considerations for selectivity and potential off-target effects in non-target organisms, including mammals.[14]

Future research on this compound should focus on:

-

Definitive Target Validation: Conducting the aforementioned experimental assays to confirm SDH as the primary target and to determine its specific inhibitory potency.

-

Selectivity Profiling: Assessing the inhibitory activity against SDH from a range of organisms to understand its selectivity profile.

-

Whole-Organism Efficacy: Evaluating its efficacy in cellular and whole-organism models of fungal infection or other relevant disease models.

-

Structural Biology: Obtaining a co-crystal structure of the compound bound to SDH to elucidate the precise binding interactions and guide further optimization.

Conclusion

While direct experimental evidence for this compound is pending, the extensive body of research on the pyrazole carboxamide class of compounds provides a robust framework for understanding its likely biological target and mechanism of action. Succinate dehydrogenase represents a highly validated and compelling target for this molecule. The experimental protocols and conceptual frameworks presented in this guide offer a clear path forward for researchers to rigorously evaluate its potential as a novel therapeutic or agrochemical agent. The continued exploration of SDHIs holds significant promise for addressing unmet needs in human health and agriculture.

References

- Succinate dehydrogenase - Wikipedia. [URL: https://en.wikipedia.

- Ransac, S., et al. (2019). Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease. Genes, 10(11), 889. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6893672/]

- The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6826967/]

- Succinate dehydrogenase - ScienceQuery. [URL: https://sciencequery.

- Li, H., et al. (2021). Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. Journal of Agricultural and Food Chemistry, 69(26), 7237-7253. [URL: https://www.researchgate.net/publication/352293425_Succinate_Dehydrogenase_An_Ideal_Target_for_Fungicide_Discovery]

- Succinate Dehydrogenase: Structure, Function and Significance | Request PDF. [URL: https://www.researchgate.net/publication/372023134_Succinate_Dehydrogenase_Structure_Function_and_Significance]

- Succinate Dehydrogenase Activity Assay Kit (Colorimetric) (ab228560) - Abcam. [URL: https://www.abcam.com/succinate-dehydrogenase-activity-assay-kit-colorimetric-ab228560.html]

- Succinate Dehydrogenase: The Stylistic Interconnection of Aerobic Metabolism | U-M LSA Sweetland Center for Writing - College of LSA - University of Michigan. [URL: https://lsa.umich.edu/sweetland/undergraduates/student-writing-awards/2021-papers/2021-winning-papers/succinate-dehydrogenase--the-stylistic-interconnection-of-aerobic-metabolism.html]

- Concentration‐dependent inhibition of succinate dehydrogenase for... - ResearchGate. [URL: https://www.researchgate.net/figure/Concentration-dependent-inhibition-of-succinate-dehydrogenase-for-the-most-active_fig5_370591781]

- A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3948210/]

- Discovery of N -Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35029471/]

- Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37346851/]

- Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - ResearchGate. [URL: https://www.researchgate.

- Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9956942/]

- Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.2c04770]

- This compound | 957500-07-1 | Benchchem. [URL: https://www.benchchem.com/product/957500-07-1]

- succinate dehydrogenase inhibitors | MedChemExpress (MCE) Life Science Reagents. [URL: https://www.medchemexpress.

- Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Molecular-Mechanisms-of-Succinate-Dehydrogenase-in-Sierotzki-Scalliet/b3e2b9c7b9c9f0e1e6b8e8c8e8e8e8e8e8e8e8e8]

- Succinate Dehydrogenase Activity Colorimetric Assay Kit (MAK197) - Technical Bulletin - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/398/228/mak197bul.pdf]

- Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36321207/]

- Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.3c02341]

- Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. [URL: https://www.mdpi.com/2673-4055/4/1/10]

- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152349/]

- Synthesis and Fungicidal Activity of4-Methyl-2-(1H-pyrazol-1-yl) thiazole-5-carboxamides. [URL: http://www.en.cnki.com.cn/Article_en/CJFDTOTAL-NHZZ201103019.htm]

- Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24709386/]

- Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives | Request PDF - ResearchGate. [URL: https://www.researchgate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencequery.com [sciencequery.com]

- 7. researchgate.net [researchgate.net]

- 8. lsa.umich.edu [lsa.umich.edu]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the discovery and history of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry and organic synthesis. With the CAS Number 957500-07-1, this pyrazole derivative is characterized by a unique combination of a cyclopropyl group at the 3-position, a methyl group on the pyrazole nitrogen, and a carboxylic acid moiety at the 5-position. Its structural features make it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realms of anti-inflammatory and antimicrobial agents.[1]

A Historical Perspective: The Rise of Substituted Pyrazoles

The history of pyrazole synthesis dates back to the late 19th century with the pioneering work of Ludwig Knorr. However, the specific discovery of this compound is not pinpointed to a single seminal publication. Its emergence is more of an evolutionary step, building upon established synthetic methodologies for pyrazole-based compounds. A significant milestone in the development of related structures was the European Patent EP 0 463 756 A1, filed in 1991, which detailed the synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid as a key intermediate in the synthesis of Sildenafil. This patent highlighted the importance of N-alkylated pyrazole carboxylic acids as crucial components in the development of novel pharmaceuticals. The synthetic strategies outlined in this patent for the propyl analogue have laid a validated foundation for the synthesis of other 3-substituted-1-methyl-1H-pyrazole-5-carboxylic acids, including the cyclopropyl derivative.

The Synthetic Pathway: From Precursors to the Final Compound

The synthesis of this compound is a well-established, two-step process that relies on the principles of cyclocondensation and subsequent hydrolysis. This approach offers a reliable and efficient route to the target molecule.

Step 1: Cyclocondensation to Form the Pyrazole Core

The initial and crucial step involves the formation of the pyrazole ring through a cyclocondensation reaction. This is typically achieved by reacting a cyclopropyl-substituted hydrazine with a suitable β-dicarbonyl compound, such as ethyl acetoacetate or, more specifically for this target, a cyclopropyl-functionalized ketoester. A common precursor strategy involves the reaction of cyclopropyl hydrazine with ethyl 2,4-dioxovalerate. This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the stable aromatic pyrazole ring. The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often under reflux conditions to drive the reaction to completion.[1]

Step 2: Hydrolysis to the Carboxylic Acid

The pyrazole ester intermediate from the cyclocondensation step is then hydrolyzed to the final carboxylic acid. This is a standard saponification reaction, most commonly achieved by treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or mixed aqueous-alcoholic solvent system. The reaction mixture is typically heated to ensure complete conversion. Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the desired this compound, which can then be isolated and purified.

Visualizing the Synthesis: A Step-by-Step Flowchart

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: A Validated Approach

The following protocol is a representative and validated method for the synthesis of this compound, adapted from established procedures for analogous compounds.

Materials and Reagents:

-

Cyclopropyl hydrazine hydrochloride

-

Ethyl 2,4-dioxovalerate

-

Ethanol (absolute)

-

Sodium hydroxide (pellets)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, separation funnel, etc.)

Step 1: Synthesis of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropyl hydrazine hydrochloride (10.0 g, 92.1 mmol) in absolute ethanol (100 mL).

-

Addition of Reactant: To the stirred solution, add ethyl 2,4-dioxovalerate (14.5 g, 92.1 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate as an oil. The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate from the previous step in a mixture of ethanol (50 mL) and water (50 mL).

-

Hydrolysis: Add sodium hydroxide pellets (5.5 g, 137.5 mmol) to the solution. Heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight to afford pure this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key properties of the synthesized compounds based on typical results for this class of reactions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | C₁₀H₁₄N₂O₂ | 194.23 | 85-95 (crude) | Oil |

| This compound | C₈H₁₀N₂O₂ | 166.18 | 80-90 (from ester) | White Solid |

The Significance and Future Outlook

This compound serves as a vital intermediate in the synthesis of a wide array of more complex molecules. The presence of the cyclopropyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to biological targets. The carboxylic acid moiety provides a convenient handle for further functionalization, allowing for the construction of amides, esters, and other derivatives.

The continued exploration of this and similar pyrazole scaffolds is expected to yield novel drug candidates with improved efficacy and safety profiles. As our understanding of medicinal chemistry deepens, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly continue to grow, solidifying its place as a cornerstone in the edifice of modern drug discovery.

References

Sources

A Technical Guide to the Spectroscopic Characterization of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Prepared by a Senior Application Scientist

Introduction

3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (C₈H₁₀N₂O₂, MW: 166.18 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural framework, featuring a substituted pyrazole ring, offers a versatile scaffold for interacting with various biological targets.[1][2] Accurate structural elucidation and purity confirmation are paramount for any research or development application. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this molecule.

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of why specific experimental parameters are chosen and how to interpret the resulting data with confidence. The protocols and interpretations herein are grounded in established principles and validated through data from analogous chemical structures, ensuring a robust and reliable analytical framework.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C.

Expertise & Rationale: Experimental Design

The choice of solvent and NMR experiments is critical for a comprehensive analysis. For this compound, a polar aprotic solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the preferred choice over Chloroform-d (CDCl₃).

Why DMSO-d₆ is the Superior Choice:

-

Analyte Solubility: The carboxylic acid moiety imparts polarity, making the compound highly soluble in DMSO.

-

Preservation of Labile Protons: The acidic proton of the carboxylic acid (–COOH) is readily exchangeable. In solvents like CDCl₃, this exchange can be fast, leading to a very broad or even unobservable signal. DMSO-d₆, being a hydrogen bond acceptor, slows down this exchange process, allowing the acidic proton to be observed as a distinct, albeit often broad, singlet.[3] This is crucial for confirming the presence of the carboxylic acid group.

Core NMR Experiments:

-

¹H NMR: To identify all unique proton environments and their neighboring protons through spin-spin coupling.

-

¹³C NMR: To identify all unique carbon environments.

-

2D Correlation Spectroscopy (COSY): To establish proton-proton coupling correlations and confirm connectivity within spin systems (e.g., the cyclopropyl group).

-

Heteronuclear Single Quantum Coherence (HSQC): To correlate each proton with its directly attached carbon atom.

-

Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton and confirming the substitution pattern on the pyrazole ring.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the NMR tube.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in a sonicator bath may be used if necessary.

-

Instrument Setup: Place the sample in the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard instrument parameters. A spectrometer operating at 400 MHz or higher is recommended for optimal signal dispersion.

Data Interpretation and Predicted Spectra

The following spectral data are predicted based on the known chemical shifts of analogous pyrazole and cyclopropyl structures.[1][4][5]

The proton spectrum is expected to show distinct signals for the N-methyl, pyrazole ring, cyclopropyl, and carboxylic acid protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | H -OOC | The acidic proton of the carboxylic acid appears far downfield and is often broad due to hydrogen bonding and exchange.[6] |

| ~6.80 | Singlet | 1H | Pyrazole CH | The lone proton on the pyrazole ring is expected in the aromatic region. Its singlet nature confirms no adjacent proton neighbors. |

| ~3.95 | Singlet | 3H | N-CH₃ | The N-methyl group is deshielded by the adjacent nitrogen atom, appearing as a sharp singlet. |

| ~2.10 | Multiplet | 1H | Cyclopropyl CH | The methine proton of the cyclopropyl group is coupled to the four methylene protons, resulting in a complex multiplet. |

| ~1.10 | Multiplet | 2H | Cyclopropyl CH₂ | Protons on the cyclopropyl ring cis to the pyrazole ring. |

| ~0.90 | Multiplet | 2H | Cyclopropyl CH₂ | Protons on the cyclopropyl ring trans to the pyrazole ring. |

The carbon spectrum will confirm the presence of all eight unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162.0 | C =O | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.[7] |

| ~150.0 | Pyrazole C -Cyclopropyl | The pyrazole carbon attached to the cyclopropyl group. |

| ~142.0 | Pyrazole C -COOH | The pyrazole carbon attached to the carboxylic acid group. |

| ~110.0 | Pyrazole C H | The protonated carbon of the pyrazole ring, appearing in the aromatic region. |

| ~38.0 | N-C H₃ | The carbon of the N-methyl group. |

| ~8.0 | Cyclopropyl C H₂ | The two equivalent methylene carbons of the cyclopropyl ring. |

| ~6.0 | Cyclopropyl C H | The methine carbon of the cyclopropyl group. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Expertise & Rationale: The Vibrational Fingerprint

For this compound, IR spectroscopy serves as a crucial confirmation of the key functional groups: the carboxylic acid and the aromatic-like pyrazole ring. The carboxylic acid group provides a highly characteristic set of absorptions.[8][9]

Key Diagnostic Peaks:

-

O-H Stretch: A very broad absorption spanning from ~3300 cm⁻¹ down to ~2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid dimer.[1]

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ confirms the presence of the carbonyl group.[1] Conjugation with the pyrazole ring may shift this frequency slightly lower.

-

C-O Stretch & O-H Bend: These appear in the fingerprint region and further support the presence of the carboxylic acid.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the pyrazole and cyclopropyl rings, while those just below 3000 cm⁻¹ correspond to the N-methyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)

The Attenuated Total Reflectance (ATR) technique is ideal for solid samples as it requires minimal sample preparation.

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Lower the ATR press arm to ensure firm contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

| 3300–2500 | Strong, Very Broad | O–H Stretch | Carboxylic Acid (H-bonded) |

| ~3100 | Medium | C–H Stretch | Pyrazole and Cyclopropyl C-H |

| ~2950 | Medium | C–H Stretch | N-Methyl C-H |

| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid Carbonyl |

| ~1600 | Medium | C=C / C=N Stretch | Pyrazole Ring |

| ~1420 | Medium | O–H Bend | Carboxylic Acid |

| ~1250 | Strong | C–O Stretch | Carboxylic Acid |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, which will likely produce a strong protonated molecular ion [M+H]⁺.

Expertise & Rationale: Ionization and Fragmentation

Ionization: ESI in positive ion mode is the logical choice. The two nitrogen atoms in the pyrazole ring are basic and can be readily protonated to form the [M+H]⁺ ion. This provides an accurate molecular weight measurement.

Fragmentation (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation. The fragmentation pathways are governed by the stability of the resulting ions and neutral losses.[10] For this molecule, key fragmentations are expected to involve the carboxylic acid and cyclopropyl groups.[11][12]

Expected Fragmentation Pathways:

-

Loss of Water (-18 Da): A common fragmentation for carboxylic acids.

-

Loss of Carbon Monoxide (-28 Da): After the loss of water, the resulting acylium ion can lose CO.

-

Loss of Carboxylic Acid Group (-45 Da): Cleavage of the bond between the pyrazole ring and the carboxylic acid group can lead to the loss of a •COOH radical.

Experimental Protocol: LC-MS with ESI

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Directly infuse the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min). Alternatively, inject a small volume onto a liquid chromatography (LC) system for separation prior to MS analysis.

-

MS Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ESI mode to identify the [M+H]⁺ ion. A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurement and molecular formula confirmation.

-

MS/MS Acquisition: Perform a product ion scan on the precursor ion corresponding to [M+H]⁺ (m/z 167.08). Apply varying collision energies to observe the fragmentation pattern.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₈H₁₀N₂O₂

-

Exact Mass: 166.0742

-

ESI-MS (Positive Mode): A prominent ion is expected at m/z 167.0815 , corresponding to the [M+H]⁺ adduct.

Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 167.08)

| Observed m/z | Proposed Neutral Loss | Mass Loss (Da) | Proposed Fragment Structure |

| 149.07 | H₂O | 18.01 | [M+H-H₂O]⁺ |

| 122.06 | •COOH | 45.02 | [M+H-•COOH]⁺ |

| 121.08 | CO + H₂O | 46.01 | [M+H-H₂O-CO]⁺ |

Part 4: Visualizations and Workflows

Visual aids are indispensable for contextualizing structural data and experimental processes.

Molecular Structure

Caption: Molecular structure of this compound.

Analytical Workflow

Caption: Integrated workflow for spectroscopic characterization.

Predicted Mass Spectrometry Fragmentation

Caption: Key predicted fragmentation pathways in ESI-MS/MS.

Conclusion

The structural characterization of this compound is definitively achieved through a coordinated application of NMR, IR, and MS techniques. NMR spectroscopy provides the complete atomic framework and connectivity. IR spectroscopy offers rapid confirmation of essential functional groups, particularly the carboxylic acid. High-resolution mass spectrometry validates the molecular formula and, through MS/MS fragmentation, corroborates the structural assignments. By following the detailed protocols and interpretative logic presented in this guide, researchers can ensure the identity, purity, and structural integrity of this important heterocyclic compound, paving the way for its successful application in research and development.

References

-

Al-Hourani, B. J., Al-Awaida, W. A., Al-Ayash, A. Z., Al-Qtaitat, A. I., & Voelter, W. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. RSC Advances, 15(1), 1-15. Available from: [Link]

-

ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5... Available from: [Link]

-

SAGE Publications. Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Available from: [Link]

-

Štefane, B., & Svete, J. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3805. Available from: [Link]

-

American Chemical Society. Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Available from: [Link]

-

SpectraBase. Pyrazole-3-carboxylic acid - Optional[UV-VIS] - Spectrum. Available from: [Link]

-

PubMed. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Available from: [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

-

Liu, Y., et al. (2017). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry, 52(12), 913-923. Available from: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

-

Anderson, R.C., Jarema, J.A., Shapiro, M.J., Stokes, J.P., & Ziliox, M. (1995). Combination of 1H and 13C NMR Spectroscopy. J. Org. Chem., 60, 2650. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Hesse, M., Meier, H., & Zeeh, B. (2008). The Main Fragmentation Reactions of Organic Compounds. In Spectroscopic Methods in Organic Chemistry. Available from: [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available from: [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Spectra. Available from: [Link]

-

Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. Available from: [Link]

-

PubChem. 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Available from: [Link]

-

PubChem. 5-methyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available from: [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - IR Spectrum. Available from: [Link]

-

MDPI. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Available from: [Link]

-

ElectronicsAndBooks. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]

-

PubChemLite. 5-cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid. Available from: [Link]

-

NIST WebBook. 1H-Pyrazole, 3-methyl-5-phenyl-. Available from: [Link]

-

University of Colorado Boulder. IR Chart. Available from: [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

Therapeutic Frontiers: A Technical Guide to Pyrazole Carboxylic Acids in Drug Discovery

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] When functionalized with a carboxylic acid moiety, this scaffold unlocks a vast and potent pharmacological landscape. This technical guide provides an in-depth exploration of the therapeutic applications of pyrazole carboxylic acids, designed for researchers, medicinal chemists, and drug development professionals. We will dissect their mechanisms of action, delve into key therapeutic areas, present detailed experimental workflows, and chart future directions, grounding our discussion in established scientific principles and field-proven insights.

Introduction: The Pyrazole Carboxylic Acid Scaffold

Pyrazole and its derivatives are a class of compounds that have garnered significant attention in pharmaceutical sciences due to their wide range of biological activities.[3][5][6] The core pyrazole structure offers a versatile template for drug design, featuring unique physicochemical properties such as aromaticity, hydrogen bonding capabilities, and the ability to serve as a bioisostere for other cyclic systems like amides or imidazoles.[4][7] The addition of a carboxylic acid group provides a critical anchor for molecular interactions and a convenient point for chemical modification, enhancing the scaffold's "drug-like" properties.[8] This combination has led to the development of numerous therapeutic agents across various disease areas, from inflammation to cancer.[1][9][10]

Core Pharmacological Profiles & Mechanisms of Action

The therapeutic versatility of pyrazole carboxylic acids stems from their ability to interact with a diverse array of biological targets. Their mechanisms of action are often rooted in the specific inhibition of enzymes or the modulation of cellular signaling pathways.

Anti-Inflammatory Activity: COX-2 Inhibition

Perhaps the most well-documented application of this scaffold is in the realm of anti-inflammatory therapeutics.[2][11] Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of pain and inflammation.[12]

Mechanism Deep Dive: Selective COX-2 Inhibition

There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is induced during inflammation.[12][13] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to common side effects like gastrointestinal ulcers.[2][13]

The genius of many pyrazole-based drugs, most notably Celecoxib (Celebrex) , lies in their selectivity for COX-2.[13][14][15] The structure of pyrazole carboxylic acids allows them to fit into the larger, more flexible active site of the COX-2 enzyme, while being too bulky to effectively bind to the narrower channel of COX-1.[13][15] This selective inhibition reduces inflammation and pain with a significantly lower risk of gastrointestinal complications.[15] Celecoxib's polar sulfonamide side chain, for instance, binds to a hydrophilic pocket near the COX-2 active site, contributing to its 10-20 times greater selectivity for COX-2 over COX-1.[13]

// Node Definitions with High Contrast Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; COX1 [label="COX-1 (Constitutive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX2 [label="COX-2 (Inducible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins_Homeostatic [label="Prostaglandins\n(Gastric Protection, Platelets)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prostaglandins_Inflammatory [label="Prostaglandins\n(Pain, Inflammation)", fillcolor="#FBBC05", fontcolor="#202124"]; Traditional_NSAIDs [label="Traditional NSAIDs\n(e.g., Ibuprofen)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pyrazole_Inhibitor [label="Pyrazole Carboxylic Acids\n(e.g., Celecoxib)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#EA4335"]; GI_Effects [label="Gastric Side Effects", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Therapeutic_Effect [label="Anti-inflammatory Effect", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 -> Prostaglandins_Homeostatic; COX2 -> Prostaglandins_Inflammatory; Traditional_NSAIDs -> COX1 [label="Inhibits"]; Traditional_NSAIDs -> COX2 [label="Inhibits"]; Pyrazole_Inhibitor -> COX2 [label="Selectively Inhibits", color="#EA4335", fontcolor="#EA4335"]; Prostaglandins_Homeostatic -> GI_Effects [style=dashed, label="Loss leads to"]; Prostaglandins_Inflammatory -> Therapeutic_Effect [style=dashed, label="Inhibition provides"]; }

Figure 1: Selective COX-2 inhibition by pyrazole carboxylic acids.

Anticancer Activity: Kinase Inhibition

A rapidly growing area of research is the application of pyrazole carboxylic acids as anticancer agents.[1][16] Many of these compounds function as protein kinase inhibitors.[17][18] Kinases are a large family of enzymes that regulate a majority of cellular pathways, and their aberrant activity is a hallmark of many cancers.[18]

The pyrazole scaffold serves as a "privileged structure" capable of targeting the ATP-binding site of various kinases.[18] By competitively inhibiting ATP from binding, these compounds can shut down oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[17][19]

Key Kinase Targets:

-

Casein Kinase 2 (CK2): Implicated in cell growth, proliferation, and suppression of apoptosis.[17][18]

-

Protein Kinase B (AKT1): A central node in pathways that promote cell survival and growth.[17][18]

-

p38 MAP Kinase (SAPK2a): Involved in cellular responses to stress and inflammation, and has been implicated in cancer progression.[18]

-

Aurora Kinases: Essential for cell division, and their over-expression is common in many tumors.[20]

Studies have shown that pyrazole derivatives can induce cell cycle arrest and exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers.[1][17][20]

Antimicrobial and Antifungal Applications

The pyrazole carboxylic acid scaffold has also demonstrated significant potential in combating infectious diseases.[9][21] Derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[5][21][22]

For example, certain pyrazolylthiazole carboxylic acids have shown potent anti-inflammatory activity comparable to indomethacin, alongside good antimicrobial profiles against Gram-positive bacteria.[22] Other studies have identified pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives with inhibitory effects against various Candida strains, highlighting their potential as antifungal agents.[5][21] The mechanism of action in this context is often multifaceted, potentially involving the disruption of microbial metabolic pathways or cell wall synthesis.

Drug Discovery & Development Workflow

Developing a novel therapeutic based on the pyrazole carboxylic acid scaffold involves a structured, multi-stage process. Understanding the rationale behind each step is crucial for success.